molecular formula C7H9F3N2O3 B2400486 N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate CAS No. 2171815-05-5

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate

Cat. No.: B2400486
CAS No.: 2171815-05-5
M. Wt: 226.155
InChI Key: JWVCKMLHWRTLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O3 and a molecular weight of 226.15 g/mol. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate typically involves the reaction of propiolic acid with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a cross-linking agent in protein and peptide chemistry.

    Industry: The compound is used in the production of advanced materials, including hydrogels and other polymeric materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)maleimide trifluoroacetate: Similar in structure but contains a maleimide group instead of a propiolamide group.

    N-(2-Hydroxyethyl)maleimide: Contains a hydroxyethyl group instead of an aminoethyl group.

    N-(2-Aminoethyl)succinimide trifluoroacetate: Contains a succinimide group instead of a propiolamide group.

Uniqueness

N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is unique due to its propiolamide moiety, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical modifications and stability under various conditions.

Properties

IUPAC Name

N-(2-aminoethyl)prop-2-ynamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCKMLHWRTLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.